Mass Spectrometric Discrimination: A 14 Da Mass Shift Enables Complete Analyte Resolution vs. Non-Deuterated Diisopropylamine
DI-Iso-propyl-D14-amine provides a quantifiable 14 Da mass shift relative to its non-deuterated analog, diisopropylamine (CAS 108-18-9), a critical parameter for eliminating ion suppression and cross-talk in LC-MS/MS quantitation. The perdeuteration of all fourteen hydrogen atoms ensures that the internal standard's [M+H]⁺ ion (m/z 116.28) is separated by a full 14 m/z units from the analyte's [M+H]⁺ ion (m/z 102.28), providing the highest possible resolution for this molecular structure . This contrasts sharply with partially deuterated analogs (e.g., D7 or D3), which offer smaller mass shifts (7 or 3 Da) that are often insufficient to avoid isotopic overlap with the analyte's natural ¹³C isotope envelope, leading to quantitation bias [1].
| Evidence Dimension | Molecular Weight and Mass Shift for Internal Standard (IS) Applications |
|---|---|
| Target Compound Data | MW 115.28 g/mol; [M+H]⁺ m/z 116.28; Mass Shift: 14 Da |
| Comparator Or Baseline | Diisopropylamine (CAS 108-18-9): MW 101.19 g/mol; [M+H]⁺ m/z 102.19; Mass Shift: 0 Da |
| Quantified Difference | Δ MW = 14.09 g/mol; Δ m/z = 14 |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode; theoretical calculation based on molecular formula C₆HD₁₄N vs. C₆H₁₅N. |
Why This Matters
This large mass shift is essential for high-precision LC-MS/MS bioanalysis, ensuring the internal standard's signal is completely resolved from the analyte, thereby minimizing method bias and enabling accurate quantification at low ng/mL levels.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
